2'-3'-cyclic GMP-AMP sodium is a cyclic dinucleotide that plays a crucial role in the immune response of mammalian cells. It is synthesized by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) upon the detection of double-stranded DNA in the cytosol, which can originate from various sources such as viruses or tumor cells. This compound acts as an endogenous agonist for the stimulator of interferon genes (STING) pathway, triggering the production of type I interferons and thus contributing to the innate immune response against pathogens and abnormal cells .
The synthesis of 2'-3'-cyclic GMP-AMP sodium can be achieved through several methods, primarily involving enzymatic reactions catalyzed by cGAS. The process generally requires divalent metal ions, such as magnesium or manganese, which facilitate the binding and cyclization of nucleotide substrates.
The molecular formula for 2'-3'-cyclic GMP-AMP sodium is with a molecular weight of approximately 718.4 g/mol. Its structural representation includes a cyclic phosphate group linking the ribose sugars of guanine and adenine nucleotides, creating a unique cyclic dinucleotide configuration .
The primary reaction involving 2'-3'-cyclic GMP-AMP sodium occurs during its synthesis by cGAS. This reaction can be summarized as follows:
The reaction mechanism involves:
Upon synthesis, 2'-3'-cyclic GMP-AMP sodium binds to STING located on the endoplasmic reticulum membrane. This interaction activates STING, leading to downstream signaling pathways that result in the production of type I interferons and other pro-inflammatory cytokines.
This mechanism is critical for initiating an effective immune response against intracellular pathogens and has implications in cancer immunotherapy . The binding affinity of 2'-3'-cyclic GMP-AMP sodium for STING has been shown to be significantly higher than that of other cyclic dinucleotides, highlighting its importance in immune signaling .
2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a metazoan second messenger synthesized by cyclic GMP-AMP synthase (cGAS) upon cytosolic detection of double-stranded DNA (dsDNA) of exogenous (viral, bacterial) or endogenous (mitochondrial, nuclear) origin [1] [2]. cGAS activation requires direct binding to dsDNA through electrostatic interactions with its positively charged DNA-binding domain, leading to dimerization and a conformational shift that exposes its nucleotidyltransferase catalytic site [1] [8]. This enables cyclization of ATP and GTP into 2',3'-cGAMP, characterized by mixed 2'–5' and 3'–5' phosphodiester linkages [2].
Table 1: Key Features of 2',3'-cGAMP Synthesis
| Feature | Detail | Functional Significance |
|---|---|---|
| Catalytic Mechanism | Dimerization-coupled dsDNA binding affixes active site | Ensures strict dsDNA-dependence for activation [2] |
| Linkage Specificity | 2'–5' / 3'–5' mixed linkage cyclic dinucleotide | Higher STING affinity than bacterial 3'–5' CDNs [4] |
| Metal Dependence | Two Mg²⁺/Mn²⁺ ions; Mn²⁺ preferred 100-fold for catalytic step [2] | Influences enzymatic efficiency and fidelity |
| Substrate Coordination | Web-like network of protein•NTP and inter-NTP interactions | Prevents off-pathway intermediates [2] |
Synthesized 2',3'-cGAMP exits producer cells via gap junctions (e.g., Connexin 43/45) or exporters (e.g., MRP1) and enters neighboring cells through importers like SLC19A1 (a folate transporter) or endocytosis [4]. Upon entering the cytosol, 2',3'-cGAMP binds the endoplasmic reticulum (ER) adaptor protein STING (Stimulator of Interferon Genes), inducing a closed conformation and dimer-to-tetramer transition [5] [7]. Activated STING traffics to the Golgi apparatus, recruiting TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). TBK1 phosphorylates IRF3, prompting its nuclear translocation and initiation of type I interferon (IFN-α/β) transcription [1] [7]. Concurrently, STING activates NF-κB via IκB kinase (IKK) and NF-κB-inducing kinase (NIK), driving pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [3] [7]. This cascade establishes an antiviral state and enhances antigen presentation [1] [4].
The specificity and potency of 2',3'-cGAMP signaling stem from its unique structural interactions with STING. STING’s ligand-binding domain (LBD, residues 139–336) forms a constitutive "butterfly-like" dimer, with a central crevice accommodating 2',3'-cGAMP [5]. Key structural features include:
Table 2: Structural Determinants of 2',3'-cGAMP-STING Specificity
| Structural Element | Role in 2',3'-cGAMP Recognition | Consequence of Binding |
|---|---|---|
| LBDα1 Helix (GXXXS motif) | Mediates dimer stability | Transduces ligand binding to TMD rearrangement [5] |
| Ser162/Tyr240 residues | Hydrogen bonding with 2'–5' linkage; adenine π-stacking | Anchors cGAMP; discriminates against 3'–5' CDNs [5] |
| Connector Helices | Link TMD and LBD | Rotation enables Golgi trafficking and oligomerization [7] |
| C-terminal Tail (CTT) | Phosphorylation motif (Ser366) | Recruits TBK1; triggers IRF3 activation [5] |
Species-specific differences critically impact ligand recognition. For example, murine STING has an isoleucine substitution (T309I) in the GTP pocket, reducing affinity for certain human cGAS inhibitors by 2000-fold [8]. This divergence complicates translational studies but highlights the evolutionary tuning of this pathway [8].
Beyond canonical IFN induction, 2',3'-cGAMP activates interferon-independent pathways through both STING-dependent and STING-independent mechanisms:
Table 3: Non-Canonical 2',3'-cGAMP Signaling Pathways
| Pathway | Key Mediators | Functional Outcome |
|---|---|---|
| ATM-CHK2-p21 Activation | STING-TBK1 → ATM phosphorylation | G₁ cell cycle arrest; impaired DNA repair [3] |
| NAD⁺ Depletion | cGAMP → PARP inhibition | Suppression of homologous recombination [3] |
| Lysosomal STING Trapping | NPC1 deficiency → impaired degradation | Spontaneous STING polymerization [7] |
| PI4P-Mediated Activation | PI4KB recruitment to Golgi STING | cGAS-independent STING trafficking [7] |
These non-canonical pathways expand 2',3'-cGAMP’s role to genome surveillance, metabolic regulation, and cell fate decisions, with implications in cancer, neurodegenerative diseases, and autoimmunity [3] [7].
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